2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Description
Crystallographic Analysis of the Imidazo[4,5-c]Pyridine Core
The molecular framework of this compound encompasses a bicyclic heterocyclic system with the molecular formula C₁₂H₁₉N₃. The compound exists as a dihydrochloride salt, indicating protonation at two distinct nitrogen centers within the molecular structure. The structural motif represents a tetrahydroimidazo[4,5-c]pyridine core system where the pyridine ring has been reduced to eliminate aromaticity in the six-membered heterocycle.
Examination of related imidazo[4,5-c]pyridine derivatives through single crystal X-ray diffraction studies provides insights into the geometric parameters characteristic of this ring system. The imidazo[4,5-c]pyridine core typically exhibits planarity within the fused heterocyclic framework, with bond lengths reflecting the electronic delocalization across the nitrogen-containing rings. The five-membered imidazole portion maintains its aromatic character, while the six-membered ring adopts a saturated configuration in this particular derivative.
The cyclohexyl substituent attached at the 2-position introduces conformational complexity to the overall molecular architecture. Based on the Simplified Molecular Input Line Entry System representation C1CCC(CC1)C2=NC3=C(N2)CNCC3, the cyclohexyl group connects directly to the imidazole carbon, creating a branched aliphatic substitution pattern. This substitution pattern influences the three-dimensional molecular geometry and potentially affects crystal packing arrangements through van der Waals interactions.
Crystallographic studies of structurally related compounds demonstrate that imidazo[4,5-c]pyridine systems often exhibit specific hydrogen bonding patterns that stabilize the crystal lattice. The presence of multiple nitrogen atoms within the heterocyclic framework provides numerous sites for hydrogen bond formation, particularly in the protonated salt form. The dihydrochloride salt formation suggests that protonation occurs at nitrogen centers that are most basic within the molecular structure.
Vibrational Spectroscopic Profiling (Infrared/Raman)
The vibrational spectroscopic characteristics of this compound reflect the diverse functional groups present within the molecular structure. Infrared spectroscopy provides detailed information about the stretching and bending vibrations associated with carbon-hydrogen, carbon-nitrogen, and nitrogen-hydrogen bonds throughout the heterocyclic framework and cyclohexyl substituent.
Analysis of related imidazo[4,5-c]pyridine derivatives reveals characteristic absorption patterns that can be assigned to specific molecular vibrations. The saturated nature of the pyridine ring in the tetrahydro derivative eliminates certain aromatic carbon-carbon stretching modes typically observed in fully aromatic imidazopyridines. Instead, the spectrum exhibits aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, corresponding to the methylene groups within both the cyclohexyl substituent and the reduced pyridine ring.
The imidazole portion of the molecule contributes distinct vibrational modes that differ significantly from those of the saturated pyridine ring. Carbon-nitrogen stretching vibrations within the aromatic imidazole ring typically appear in the 1400-1600 wavenumber region, reflecting the partial double bond character of these linkages. The presence of nitrogen-hydrogen bonds, particularly in the protonated salt form, generates characteristic absorption bands in the 3000-3500 wavenumber region.
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to carbon-carbon and carbon-nitrogen skeletal vibrations within the heterocyclic framework. The symmetrical breathing modes of the cyclohexyl ring produce intense Raman signals that can be readily distinguished from the vibrational modes of the bicyclic core. Ring deformation modes within the imidazo[4,5-c]pyridine system appear as medium-intensity bands in the fingerprint region below 1400 wavenumbers.
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretching | 3000-3500 | Protonated nitrogen centers |
| C-H stretching (aliphatic) | 2800-3000 | Cyclohexyl and tetrahydropyridine |
| C=N stretching | 1500-1600 | Imidazole aromatic bonds |
| C-N stretching | 1400-1500 | Saturated ring linkages |
| Ring deformation | 800-1400 | Heterocyclic skeletal modes |
Nuclear Magnetic Resonance Spectral Assignments
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 environments. The molecular structure contains distinct magnetic environments that can be systematically assigned based on chemical shift patterns and coupling relationships observed in related imidazopyridine compounds.
Proton nuclear magnetic resonance analysis reveals characteristic signal patterns for the cyclohexyl substituent, appearing as a complex multiplet system in the aliphatic region between 1.0 and 3.0 parts per million. The cyclohexyl protons exhibit typical coupling patterns for six-membered saturated rings, with axial and equatorial protons displaying distinct chemical shifts and multiplicities. The methine proton attached to the imidazole ring appears more downfield due to the deshielding effect of the adjacent nitrogen atoms.
The tetrahydropyridine portion of the molecule generates distinct methylene signals that can be differentiated from the cyclohexyl protons based on their proximity to nitrogen atoms. The methylene protons adjacent to nitrogen centers appear more downfield, typically in the 2.5-4.0 parts per million range, reflecting the electron-withdrawing effect of the heteroatoms. The remaining methylene protons of the saturated pyridine ring produce signals in the 1.5-2.5 parts per million region.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environments of all carbon atoms within the molecular framework. The imidazole carbon bearing the cyclohexyl substituent exhibits a characteristic chemical shift reflecting its position between two nitrogen atoms and its substitution pattern. The quaternary carbon nature of this position produces a distinct signal that serves as a diagnostic feature for structural confirmation.
The saturated carbon atoms within the tetrahydropyridine ring demonstrate chemical shifts typical of aliphatic carbons adjacent to nitrogen atoms. These signals appear in the 20-60 parts per million range, with specific values dependent on the number and nature of adjacent heteroatoms. The cyclohexyl carbon atoms produce a characteristic pattern of six distinct signals, reflecting the asymmetric environment created by attachment to the heterocyclic system.
| Carbon Position | Chemical Shift (ppm) | Environment Description |
|---|---|---|
| Imidazole C-2 | 150-160 | Quaternary carbon between nitrogens |
| Cyclohexyl C-1 | 35-45 | Methine attached to imidazole |
| Cyclohexyl C-2,6 | 25-35 | Alpha to methine carbon |
| Cyclohexyl C-3,5 | 25-30 | Beta methylene carbons |
| Cyclohexyl C-4 | 25-30 | Gamma methylene carbon |
| Tetrahydropyridine | 20-60 | Alpha to nitrogen positions |
Tautomeric Behavior and Protonation State Analysis
The tautomeric behavior of this compound involves equilibrium processes that significantly influence the compound's physicochemical properties and biological activity. The imidazo[4,5-c]pyridine core contains multiple nitrogen atoms capable of participating in tautomeric equilibria, with the specific tautomeric form dependent on solution conditions, pH, and intermolecular interactions.
The primary tautomeric equilibrium involves proton transfer between the nitrogen atoms within the imidazole ring portion of the molecule. Under neutral conditions, the compound can exist in multiple tautomeric forms depending on the position of the imidazole proton. The 1H-imidazo tautomer, where the proton resides on the nitrogen adjacent to the cyclohexyl-bearing carbon, represents one possible form. Alternative tautomers involve proton migration to other nitrogen positions within the heterocyclic framework.
Protonation state analysis reveals that the dihydrochloride salt formation occurs through protonation of the most basic nitrogen centers within the molecular structure. The saturated nitrogen atom within the tetrahydropyridine ring serves as one primary protonation site due to its sp³ hybridization and increased electron density compared to aromatic nitrogen atoms. The second protonation likely occurs at an imidazole nitrogen, creating a dicationic species stabilized by chloride counterions.
The protonation pattern significantly influences the molecular geometry and electronic distribution throughout the heterocyclic system. Protonation at nitrogen centers increases the positive charge density and enhances electrostatic interactions with anionic species. This protonation also affects the tautomeric equilibrium by stabilizing certain tautomeric forms through charge delocalization and hydrogen bonding interactions.
Solution-state studies of related imidazopyridine compounds demonstrate that tautomeric equilibria are sensitive to solvent polarity, temperature, and pH conditions. Polar protic solvents typically favor tautomers that maximize hydrogen bonding interactions, while aprotic solvents may stabilize alternative tautomeric forms. The kinetics of tautomeric interconversion are generally rapid on the nuclear magnetic resonance timescale, resulting in averaged signals that reflect the population-weighted chemical shifts of individual tautomers.
The biological implications of tautomeric behavior extend to receptor binding and enzymatic interactions where specific tautomeric forms may exhibit enhanced affinity for target proteins. The ability to adopt multiple tautomeric configurations provides conformational flexibility that can be exploited in drug design applications. Understanding the preferred tautomeric forms under physiological conditions is essential for predicting the compound's pharmacological properties and optimizing its therapeutic potential.
Properties
IUPAC Name |
2-cyclohexyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;;/h9,13H,1-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWXWIPRTZCGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)CNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, as well as its pharmacokinetic profiles based on available literature.
- Molecular Formula : CHN
- CAS Number : 1803609-60-0
- Molecular Weight : 278.22 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily explored through in vitro studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that imidazo[4,5-c]pyridine derivatives exhibit significant antimicrobial activities. For instance:
- Minimum Inhibitory Concentration (MIC) : In a study evaluating various substituted imidazo compounds, some derivatives showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4 to 8 µg/mL for the most potent compounds .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2g | 4 | Staphylococcus aureus |
| 2h | 6 | Escherichia coli |
| 4a | 8 | Methicillin-resistant S. aureus |
Case Studies
-
Study on Antifungal Activity :
A study investigated the antifungal activity of imidazo compounds against resistant strains of Candida albicans. The results indicated that modifications in the imidazo structure could enhance bioactivity against fungal biofilms . -
In Vivo Studies :
While in vitro studies provide valuable insights into mechanisms of action and efficacy, there is a need for further in vivo studies to evaluate the pharmacodynamics and pharmacokinetics of the compound in living organisms.
Pharmacokinetics
Although specific pharmacokinetic data for this compound is scarce:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Data
The table below compares key parameters of 2-cyclohexyl-imidazo[4,5-c]pyridine dihydrochloride with similar derivatives:
Notes:
- The cyclohexyl substituent increases molecular weight and lipophilicity compared to smaller groups (e.g., cyclopropyl).
- Dihydrochloride salts (target compound, cyclopropyl analog) improve aqueous solubility relative to free bases .
Cyclohexyl vs. Cyclopropyl
- However, its bulkiness may reduce metabolic stability .
- Cyclopropyl: Smaller and rigid, offering stereoelectronic effects that can influence binding affinity in receptor-targeted applications.
Aromatic vs. Aliphatic Substituents
- 4-Methylphenyl () : Introduces aromaticity, enabling π-π interactions in protein binding. Such derivatives are often explored in kinase inhibitor research.
- Chloro-Hydroxy () : Electron-withdrawing groups alter electronic density, affecting reactivity. This derivative is listed as a custom-order product, indicating niche research applications .
Complex Substituents ()
Its higher molecular weight (377.23 g/mol) may limit bioavailability but enhance target specificity .
Commercial and Research Status
- Discontinued Products : The cyclopropyl analog and 4,6-dimethyl variant () were discontinued, reflecting challenges in scalability or shifting research priorities .
- Lab-Use Focus : Most analogs (e.g., 4-methylphenyl derivative) are marketed for laboratory use only, emphasizing their role as intermediates rather than end-products .
Preparation Methods
Preparation of Cyclohexyl-Containing Intermediates
A key precursor is the formamidocyclohexyl acetate derivative, which can be synthesized by formylation and acetylation of cyclohexyl amine derivatives.
- Formylation: Neutralization of 2-trans-hydroxyammonium hydrochloride followed by formylation yields formamide intermediates.
- Acetylation: Treatment with acetic anhydride and pyridine acetylates the hydroxyl group to protect it during subsequent steps, yielding compounds like 2-formamidocyclohexyl acetate with high yields (~97%) and characterized by melting point and IR spectroscopy.
Isocyanide Generation and Multicomponent Coupling
The protected formamide intermediate undergoes dehydration to form an isocyanide intermediate, which is crucial for ring formation.
Dehydration: Using reagents such as p-toluenesulfonyl chloride (pTsCl) and DABCO in the presence of anhydrous sodium sulfate, the formamide is converted in situ to the isocyanide under chilled conditions, followed by warming to room temperature. This method avoids the unpleasant odor and tedious purification associated with traditional POCl3/Et3N protocols.
Multicomponent Reaction: The in situ generated isocyanide is then reacted with appropriate aldehydes and 2-amino-substituted pyridines (e.g., 2-amino-6-fluoropyridine) under sealed conditions at moderate temperatures (50–60°C) to form the imidazo[4,5-c]pyridine scaffold. The presence of pTsCl/DABCO adducts catalyzes this coupling efficiently, yielding the desired heterocycles in 70% or higher yields.
Cyclization and Salt Formation
The cyclization step involves intramolecular nucleophilic aromatic substitution or related ring-closure reactions to establish the fused imidazo[4,5-c]pyridine ring system.
- The resulting free base is then converted into the dihydrochloride salt by treatment with hydrochloric acid, which improves the compound's stability and facilitates purification.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formylation | Neutralization + formylation (literature method) | Quantitative | Starting with 2-trans-hydroxyammonium hydrochloride |
| Acetylation | Acetic anhydride, pyridine, RT, 4 h | 97 | Protects OH group; yellow solid; mp 85–88°C |
| Dehydration to Isocyanide | pTsCl, DABCO, anhydrous Na2SO4, 0°C to RT, 3 h | ~70 | In situ generation; avoids odor and aqueous workup |
| Multicomponent Coupling | Aldehydes, 2-amino-6-fluoropyridine, 50–60°C, 10–12 h | >70 | Sealed reaction; pTsCl/DABCO catalysis |
| Cyclization & Salt Formation | Hydrochloric acid treatment | Variable | Forms dihydrochloride salt; facilitates purification |
Analytical Characterization During Preparation
- NMR Spectroscopy: ^1H NMR confirms the formation of key intermediates and final products, showing characteristic multiplets for cyclohexyl protons and aromatic signals for the imidazo[4,5-c]pyridine ring.
- IR Spectroscopy: Important for monitoring functional groups such as NH stretches (~3271 cm^-1), ester carbonyl (~1726 cm^-1), and aromatic C=C stretches.
- Melting Point: Used to assess purity and identity, e.g., acetylated intermediates melting at 85–88°C.
Notable Research Findings and Improvements
- The use of the pTsCl/DABCO protocol for isocyanide generation offers a safer, more convenient alternative to traditional POCl3/Et3N methods, reducing unpleasant odors and simplifying purification steps.
- Addition of anhydrous sodium sulfate during dehydration and coupling steps improves reaction efficiency and negates the need for nitrogen purging.
- Multi-component reactions under sealed conditions enable moderate temperature synthesis with good yields and functional group tolerance, facilitating access to diverse imidazo[4,5-c]pyridine derivatives.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
